N-(4-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide
Description
N-(4-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro-substituted phenyl ring, a triazole ring, and a benzamide moiety
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-10-7-13(17)5-6-14(10)20-16(22)12-4-2-3-11(8-12)15-18-9-19-21-15/h2-9H,1H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQVUAHNYOZLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC(=C2)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Coupling Reaction: The synthesized triazole is then coupled with 4-fluoro-2-methylphenylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with benzoyl chloride or benzoyl anhydride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, leading to the formation of amines or reduced triazole derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzyl alcohol.
Reduction: Formation of 4-fluoro-2-methylphenylamine or reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is studied for its potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. The fluoro-substituted phenyl ring enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-(2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-(4-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazole and benzamide moieties provides a distinct profile that can be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
